In-Silico Prediction of 1-(4-Methylphenyl)-butan-2-amine Hydrochloride Activity: A Technical Guide for Drug Development Professionals
In-Silico Prediction of 1-(4-Methylphenyl)-butan-2-amine Hydrochloride Activity: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in-silico prediction of the biological activity of 1-(4-Methylphenyl)-butan-2-amine hydrochloride. Recognizing the structural similarities of this compound to known central nervous system (CNS) active agents, this document outlines a systematic, multi-faceted computational approach to elucidate its potential pharmacological profile. We will explore a workflow that encompasses target prediction, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage assessment of novel chemical entities. By leveraging a suite of publicly available and commercial software, we present a self-validating system that integrates predictive modeling with established pharmacological principles to generate actionable insights into the potential therapeutic applications and liabilities of 1-(4-Methylphenyl)-butan-2-amine hydrochloride.
Introduction: Unveiling the Potential of a Novel Scaffold
The early and accurate prediction of a small molecule's biological activity is a cornerstone of modern drug discovery. It allows for the prioritization of promising candidates, the early identification of potential liabilities, and a more efficient allocation of resources. The compound at the center of this guide, 1-(4-Methylphenyl)-butan-2-amine hydrochloride, represents a novel chemical entity with a structural resemblance to known monoaminergic modulators. Its phenethylamine backbone is a common feature in compounds that interact with monoamine neurotransmitter systems, including dopamine, serotonin, and norepinephrine transporters and receptors.
This guide will provide a detailed, step-by-step in-silico workflow to predict the biological activities of 1-(4-Methylphenyl)-butan-2-amine hydrochloride. We will move from broad, ligand-based predictions of potential targets to more specific, structure-based investigations of ligand-protein interactions. Finally, we will assess the compound's drug-like properties through ADMET prediction.
Table 1: Physicochemical Properties of 1-(4-Methylphenyl)-butan-2-amine
| Property | Value | Source |
| Molecular Formula | C11H17N | PubChem[1] |
| Molecular Weight | 163.26 g/mol | PubChem[1] |
| XLogP3 | 2.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
The In-Silico Prediction Workflow: A Multi-Pillar Approach
Our predictive workflow is designed as a hierarchical and iterative process, moving from broad hypotheses to specific, testable predictions. This approach ensures a comprehensive evaluation of the compound's potential activities.
Figure 1: In-silico prediction workflow.
Pillar 1: Ligand-Based Target Prediction - Casting a Wide Net
The initial step in our workflow is to generate a broad spectrum of potential biological targets for 1-(4-Methylphenyl)-butan-2-amine. Ligand-based approaches are particularly useful when there is limited or no prior knowledge of a compound's activity. These methods leverage the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities.
SwissTargetPrediction is a web-based tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures with a library of known ligands.
Experimental Protocol: SwissTargetPrediction
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Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 1-(4-Methylphenyl)-butan-2-amine: CCC(CC1=CC=C(C=C1)C)N[1].
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Submission: Navigate to the SwissTargetPrediction web server ([Link]) and paste the SMILES string into the input box[2].
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Target Selection: Select "Homo sapiens" as the target organism.
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Prediction: Initiate the prediction. The server will compare the input molecule to a database of over 370,000 active compounds and their corresponding 3,000 protein targets.
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Analysis: The output will be a list of predicted targets, ranked by a probability score. Focus on the top-ranking targets, particularly those related to the central nervous system, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.
PASS (Prediction of Activity Spectra for Substances) Online is another powerful tool that predicts a wide range of biological activities based on the structural formula of a compound. It compares the structure of the query molecule with a large database of known bioactive compounds and provides a list of potential activities with corresponding probabilities of being active (Pa) and inactive (Pi).
Experimental Protocol: PASS Online
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Input: Draw the 2D structure of 1-(4-Methylphenyl)-butan-2-amine or input its SMILES string on the PASS Online web server ([Link]).
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Prediction: Submit the structure for prediction.
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Analysis: The results will be presented as a list of predicted biological activities. Analyze the activities with high Pa values, paying close attention to pharmacological effects, mechanisms of action, and potential adverse effects. Activities related to monoamine oxidase (MAO) inhibition, and adrenergic, dopaminergic, and serotonergic receptor modulation should be of particular interest given the compound's structural features.
Pillar 2: Structure-Based Validation - Focusing the Investigation
Once a list of potential targets is generated from ligand-based methods, the next step is to validate these hypotheses using structure-based approaches. Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a protein target.
Experimental Protocol: Molecular Docking
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Target Preparation:
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Identify high-resolution crystal structures of the top-ranked predicted targets from the Protein Data Bank (PDB) ([Link]). For example, if monoamine oxidase B (MAO-B) is a predicted target, a relevant PDB entry would be 2V5Z.
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Prepare the protein structure for docking. This typically involves removing water molecules, adding hydrogen atoms, and assigning partial charges. Software such as AutoDockTools or Chimera can be used for this purpose.
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Ligand Preparation:
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Generate a 3D conformation of 1-(4-Methylphenyl)-butan-2-amine. This can be done using software like Avogadro or by converting the SMILES string to a 3D format using online tools.
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Assign partial charges and define rotatable bonds for the ligand.
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Docking Simulation:
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Define the binding site on the protein. This is typically a grid box centered on the active site of the enzyme or the binding pocket of the receptor.
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Perform the docking simulation using software such as AutoDock Vina or Glide. The software will explore different conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.
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Analysis of Results:
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Analyze the docking results to identify the most favorable binding poses. This includes examining the predicted binding energy (a lower value indicates a more stable complex) and the interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions).
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Visualize the ligand-protein complex to understand the key interactions driving the binding.
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Figure 2: Molecular docking workflow.
Pillar 3: ADMET Profiling - Assessing Drug-Likeness
A crucial aspect of early-stage drug discovery is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In-silico ADMET prediction can help to identify potential liabilities that could lead to late-stage attrition.[3]
Experimental Protocol: In-Silico ADMET Prediction
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Select Tools: Utilize a variety of publicly available web servers for ADMET prediction, such as SwissADME ([Link]) and pkCSM ([Link]). Using multiple tools can provide a more robust prediction.
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Input: Input the SMILES string of 1-(4-Methylphenyl)-butan-2-amine into the selected servers.
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Prediction: The servers will calculate a range of physicochemical properties and predict various ADMET parameters.
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Analysis: Analyze the predicted properties, including:
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Absorption: Oral bioavailability, Caco-2 permeability, and P-glycoprotein substrate/inhibitor potential.
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Distribution: Blood-brain barrier (BBB) permeability and plasma protein binding.
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Metabolism: Cytochrome P450 (CYP) inhibition and substrate potential.
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Excretion: Renal clearance.
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Toxicity: Ames mutagenicity, hERG inhibition, and hepatotoxicity.
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Table 2: Predicted ADMET Properties of 1-(4-Methylphenyl)-butan-2-amine (Hypothetical Data)
| ADMET Property | Predicted Value | Interpretation |
| Absorption | ||
| Oral Bioavailability | High | Good potential for oral administration. |
| Caco-2 Permeability | High | Likely to be well-absorbed from the gut. |
| P-gp Substrate | No | Low risk of efflux by P-glycoprotein. |
| Distribution | ||
| BBB Permeability | Yes | Likely to cross the blood-brain barrier and have CNS effects. |
| Plasma Protein Binding | Moderate | A portion of the drug will be free to exert its effect. |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | No | Low risk of interaction with drugs metabolized by CYP3A4. |
| Toxicity | ||
| Ames Mutagenicity | No | Unlikely to be mutagenic. |
| hERG Inhibition | Low Risk | Low potential for cardiotoxicity. |
| Hepatotoxicity | Low Risk | Low potential for liver damage. |
Synthesizing the Data: Building a Comprehensive Profile
The final step in the in-silico workflow is to integrate the data from all three pillars to construct a comprehensive predictive profile of 1-(4-Methylphenyl)-butan-2-amine hydrochloride.
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Target Profile: Based on the ligand-based predictions and molecular docking results, a prioritized list of potential biological targets can be compiled. For instance, the compound may be predicted to be a potent inhibitor of MAO-B with moderate affinity for the dopamine transporter.
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Mechanism of Action: The docking studies can provide insights into the potential mechanism of action at the molecular level, highlighting key interactions with the target protein.
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Pharmacokinetic and Safety Profile: The ADMET predictions will provide an early assessment of the compound's drug-like properties and potential liabilities. For example, while the compound may have good oral bioavailability and CNS penetration, its potential to inhibit CYP2D6 would need to be considered in further development.
Conclusion and Future Directions
This technical guide has outlined a robust and scientifically grounded in-silico workflow for predicting the biological activity of 1-(4-Methylphenyl)-butan-2-amine hydrochloride. By employing a multi-pillar approach that combines ligand-based target prediction, structure-based validation, and ADMET profiling, researchers can generate a comprehensive and actionable predictive profile of this novel chemical entity.
It is crucial to emphasize that in-silico predictions are hypotheses that require experimental validation. The predictions generated through this workflow should be used to guide the design of focused in-vitro and in-vivo experiments to confirm the predicted activities and further characterize the pharmacological profile of 1-(4-Methylphenyl)-butan-2-amine hydrochloride. This iterative cycle of prediction and experimentation is at the heart of modern, efficient drug discovery.
References
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